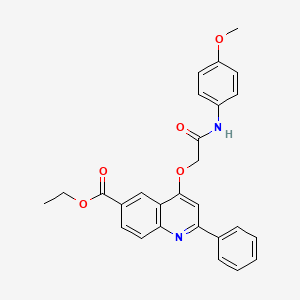

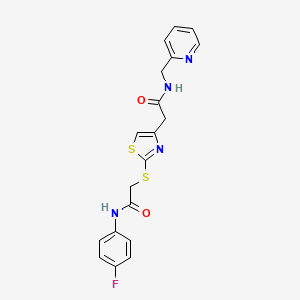

N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

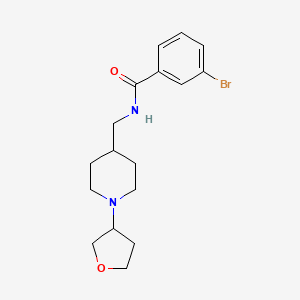

N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide is an organic compound with the molecular formula C18H22N2O5S . It has a molecular weight of 378.443 .

Molecular Structure Analysis

The molecular structure of N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide consists of an ethanamide group attached to a phenyl ring, which is further connected to a sulfonyl group and a 2-(3,4-Dimethoxyphenyl)ethyl group .Physical And Chemical Properties Analysis

N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide has a density of 1.3±0.1 g/cm3 . The boiling point, melting point, and flash point are not available .Scientific Research Applications

Synthesis and Antimicrobial Activity

One significant area of research involving similar chemical structures is the synthesis of novel compounds and their evaluation for antimicrobial activity. Patel et al. (2011) conducted a study on the synthesis of chalcone derivatives, including compounds with structural similarities to N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide. These compounds demonstrated antimicrobial activity against various bacterial species, indicating their potential in developing new antimicrobial agents Patel, R. N., Nimavat, K., Vyas, K., & Patel, P. (2011).

Synthesis of Non-Natural Amino Acids

Another research avenue is the synthesis of novel amino acid derivatives. Monteiro, L. S., Kołomańska, J., & Suárez, A. C. (2010) described the synthesis of N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives. This work contributes to the field of non-natural amino acids, which have applications in peptide synthesis and drug design Monteiro, L. S., Kołomańska, J., & Suárez, A. C. (2010).

Polyamide Synthesis

Research by Liaw, D., Liaw, B.-Y., & Yang, C.-M. (1999) focused on the synthesis of new polyamides using diamines with phenoxyphenyl and diphenylmethane segments. These polyamides were evaluated for their solubility, mechanical strength, and thermal properties, indicating their potential for high-performance materials Liaw, D., Liaw, B.-Y., & Yang, C.-M. (1999).

Catalytic Applications and Organic Synthesis

Studies also explore the catalytic applications of compounds with sulfonamide groups. For instance, Wu, K.-H., & Gau, H. (2003) investigated titanium(IV) complexes of N-sulfonylated β-amino alcohols for asymmetric diethylzinc additions to aldehydes. Their research provides insights into the role of electron-withdrawing and electron-donating substituents on catalytic efficiency and enantioselectivity Wu, K.-H., & Gau, H. (2003).

properties

IUPAC Name |

N-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-13(21)20-15-5-7-16(8-6-15)26(22,23)19-11-10-14-4-9-17(24-2)18(12-14)25-3/h4-9,12,19H,10-11H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNQANRIKQDEOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

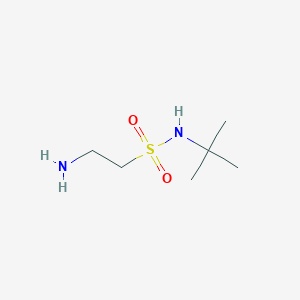

![5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide](/img/no-structure.png)

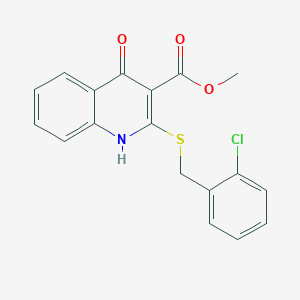

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2709160.png)

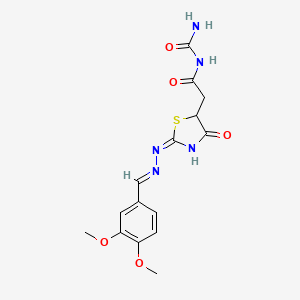

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2709161.png)

![({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate](/img/structure/B2709164.png)